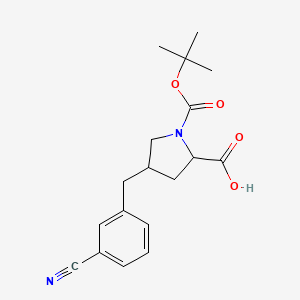

Boc-(R)-gamma-(3-cyanobenzyl)-L-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(3-cyanophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)20-11-14(9-15(20)16(21)22)8-12-5-4-6-13(7-12)10-19/h4-7,14-15H,8-9,11H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYOWAFFGWIGHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Historical Context and Significance of L Proline Analogues in Organic Synthesis

L-proline, a unique proteinogenic amino acid with a secondary amine integrated into a pyrrolidine (B122466) ring, has long been a subject of intensive study. organic-chemistry.orgnih.gov Its rigid structure imparts significant conformational constraints on peptide chains, making it a crucial element in protein folding and structure. researchgate.netsigmaaldrich.com This inherent rigidity has also made L-proline and its analogues powerful tools in organic synthesis. organic-chemistry.org

Historically, the exploration of L-proline analogues was driven by the desire to understand and manipulate peptide and protein structures. sigmaaldrich.comnih.gov Synthetic chemists soon recognized that modifying the proline ring could lead to compounds with tailored biological, pharmaceutical, or physicochemical properties. nih.gov These analogues have proven invaluable as chiral building blocks for the synthesis of pharmaceuticals and as reagents for studying cellular metabolism. researchgate.netnih.gov

Furthermore, L-proline itself has been established as a versatile and environmentally friendly organocatalyst. eurekaselect.commdpi.com Its bifunctional nature, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid), allows it to catalyze a wide range of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, and Michael additions. eurekaselect.com This has spurred extensive research into developing proline derivatives to expand the scope and efficiency of organocatalyzed reactions. organic-chemistry.org

The Design Rationale and Stereochemical Control of Gamma Substituted L Proline Derivatives

The functionalization of the L-proline ring at various positions has been a key strategy for creating novel molecular architectures. Substitution at the gamma (Cγ or 4-position) of the pyrrolidine (B122466) ring is of particular interest as it allows for the introduction of diverse functionalities that can modulate the biological activity and conformational properties of the resulting molecules. The development of stereoselective synthetic methods is crucial for accessing specific isomers, as the stereochemistry of the substituent dramatically influences the molecule's properties. nih.gov

The design of gamma-substituted L-proline derivatives is often guided by the intended application. For instance, in the context of enzyme inhibitors, the substituent can be designed to interact with specific pockets of the enzyme's active site. The synthesis of these derivatives requires precise stereochemical control to ensure the desired biological effect. researchgate.net Various synthetic strategies have been developed to achieve this, including the diastereoselective alkylation of proline enolates and 1,3-dipolar cycloaddition reactions. nih.gov The choice of N-protecting group, such as Boc, can significantly influence the diastereoselectivity of these reactions. nih.gov

Research Applications in Medicinal Chemistry and Chemical Biology

Utilization in Solid-Phase and Solution-Phase Peptide Synthesis

Boc-(R)-gamma-(3-cyanobenzyl)-L-proline serves as a crucial component in the synthesis of modified peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes it compatible with standard peptide synthesis methodologies, particularly solid-phase peptide synthesis (SPPS). biosynth.com

Design and Synthesis of Modified Peptides and Peptidomimetics

The synthesis of peptides containing this compound typically follows established protocols for SPPS. biosynth.comthieme-connect.de The process involves the sequential coupling of Boc-protected amino acids to a growing peptide chain anchored to a solid resin support. The Boc group provides temporary protection of the N-terminus, which is removed under acidic conditions to allow for the coupling of the next amino acid in the sequence. biosynth.com

A powerful strategy for creating diverse peptide analogues involves "proline editing." nih.gov In this approach, a readily available proline derivative, such as hydroxyproline, is first incorporated into a peptide sequence during SPPS. Subsequently, the functional group on the proline ring is chemically modified on the solid support to introduce a variety of substituents, including cyanobenzyl groups. nih.gov This method allows for the generation of a library of peptides with different proline modifications from a common intermediate, facilitating the rapid exploration of structure-activity relationships. The use of this compound as a direct building block offers a more straightforward route to incorporate this specific modification.

The cyanobenzyl moiety itself is a versatile functional group. The cyano group can serve as an infrared spectroscopic probe or be chemically transformed into other functional groups, further expanding the diversity of the resulting peptidomimetics. nih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The rigid scaffold provided by the gamma-substituted proline is instrumental in the design of these mimetics.

Elucidation of Conformational Effects on Peptide Bioactivity

The incorporation of substituted prolines like this compound has profound effects on the conformational properties of a peptide, which are intrinsically linked to its biological activity. nih.govresearchgate.net The five-membered pyrrolidine (B122466) ring of proline restricts the backbone dihedral angle φ, and substitutions on the ring further constrain the molecule's flexibility. mdpi.com

Specifically, substitution at the gamma-carbon (Cγ or C4) influences two key conformational equilibria:

Ring Pucker: The pyrrolidine ring can adopt two main puckered conformations, Cγ-endo ("down") or Cγ-exo ("up"). The stereochemistry and bulk of the substituent at the Cγ position dictate the preference for one pucker over the other. For a bulky substituent in the (R) configuration at C4, like the 3-cyanobenzyl group, a Cγ-exo pucker is generally favored to minimize steric hindrance. nih.gov

Peptide Bond Isomerization: The peptide bond preceding the proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. The energy barrier for isomerization between these two states is lower than for other peptide bonds, making this a critical determinant of peptide structure and function. sigmaaldrich.com The ring pucker preference, influenced by the Cγ substituent, in turn biases the cis/trans equilibrium. nih.govresearchgate.net

By locking the peptide into a more defined conformation, the (R)-gamma-(3-cyanobenzyl)-L-proline residue helps to stabilize specific secondary structures such as β-turns or polyproline helices. nih.govmdpi.com These structures are often the bioactive conformations responsible for recognition and binding to biological targets like receptors or enzymes. nih.govresearchgate.net For instance, the ability of a peptide to adopt a specific γ-turn can be evaluated using techniques like 13C NMR, and the incorporation of constrained prolines can be used to promote or disfavor such turns to probe their importance for bioactivity. nih.gov Understanding these conformational effects is crucial for the rational design of peptides with enhanced potency and selectivity.

Design and Development of Enzyme Inhibitors and Receptor Modulators

The conformationally constrained nature of this compound makes it an attractive scaffold for designing enzyme inhibitors and receptor modulators. By pre-organizing the molecule into a shape that is complementary to a biological target's binding site, it is possible to achieve high affinity and specificity.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Target Binding (excluding clinical data)

Systematic SAR studies are fundamental to understanding how chemical structure relates to biological activity. The benzylproline scaffold has been systematically studied as an inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2), a protein overexpressed in many cancers and a promising therapeutic target. nih.govnih.gov

In a key study, a series of γ-benzyl-L-proline derivatives were synthesized and evaluated for their ability to inhibit ASCT2. nih.gov While the study did not specifically include the 3-cyano derivative, it examined a range of other substituents on the phenyl ring, providing valuable insights into the SAR of this class of compounds. The findings demonstrated that adding a benzyl (B1604629) group to the gamma-position of proline converted it from a non-binder into an inhibitor of ASCT2. nih.gov The potency of these inhibitors was found to correlate directly with the hydrophobicity of the substituent on the phenyl ring. nih.govnih.gov

Below is a table summarizing the inhibitory activity of various γ-benzyl-L-proline derivatives against ASCT2, illustrating the effect of different substituents.

| Compound (γ-substituent) | Inhibition of ASCT2 Anion Conductance (Ki, µM) | Hydrophobicity (clogP) |

|---|---|---|

| 2-Fluorobenzyl | 87 | 1.5 |

| 4-Fluorobenzyl | 110 | 1.5 |

| 2-Chlorobenzyl | 32 | 2.0 |

| 4-Chlorobenzyl | 30 | 2.0 |

| 2-Methylbenzyl | 19 | 2.0 |

| 4-Methylbenzyl | 40 | 2.0 |

| 4-Biphenylmethyl | 3 | 3.2 |

Data sourced from studies on ASCT2 inhibitors. nih.gov

These results suggest that the binding pocket of ASCT2 has a significant hydrophobic character and that increasing the hydrophobicity of the benzylproline side chain enhances binding affinity. nih.gov The 3-cyanobenzyl group of the title compound would contribute to this hydrophobic interaction while also offering a polar cyano group that could potentially form specific interactions within the binding site. Such SAR studies are critical for optimizing the potency of lead compounds in drug discovery. mdpi.com

Exploration of Allosteric Modulation and Ligand-Receptor Interactions

Allosteric modulators are compounds that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. nih.gov They offer several advantages in drug design, including the potential for greater subtype selectivity and a ceiling effect that can improve safety. The design of allosteric modulators often relies on stabilizing a specific receptor conformation that modulates the activity of the orthosteric ligand. nih.gov

Peptidomimetics containing conformationally restricted amino acids, such as gamma-substituted prolines, are valuable tools for exploring allosteric modulation. beilstein-journals.org By forcing a peptide into a specific shape, for example a type II β-turn or a polyproline II helix, it can be designed to interact selectively with an allosteric site. beilstein-journals.org For example, peptidomimetics of Pro-Leu-Gly-NH2 (PLG) have been developed as allosteric modulators of dopamine (B1211576) receptors. beilstein-journals.org

While direct studies utilizing this compound for allosteric modulation are not prominent, its properties are highly suited for this purpose. Its ability to induce specific secondary structures makes it a prime candidate for incorporation into ligands designed to target allosteric sites on G protein-coupled receptors (GPCRs) or other receptor classes. nih.govnih.gov The cyanobenzyl group could further serve to probe ligand-receptor interactions within these allosteric pockets.

Contributions to Ligand Design for Specific Biological Targets

The unique conformational constraints imposed by this compound make it a valuable component in the rational design of ligands for specific biological targets where a defined three-dimensional structure is essential for activity.

As demonstrated by the SAR studies on ASCT2 inhibitors, the benzylproline scaffold is a promising platform for developing drugs against this cancer-related transporter. nih.govnih.gov The ability to systematically modify the benzyl ring allows for the fine-tuning of ligand properties to maximize potency and selectivity. This compound can be used to build inhibitors that target the hydrophobic pocket of ASCT2, with the cyano group potentially providing additional interactions or serving as a handle for further chemical modification. nih.govnih.gov

Beyond ASCT2, this compound is applicable to the design of ligands for a wide array of targets, particularly GPCRs. nih.govfrontiersin.org Many GPCRs recognize ligands that adopt turn-like structures. mdpi.com The incorporation of this compound into a peptide or small molecule can stabilize such a conformation, leading to high-affinity binding. This strategy is employed in the development of antagonists for receptors like the endothelin receptor, where specific spatial arrangements of aromatic groups and acidic functions are required for binding. mdpi.com The rigid framework provided by the substituted proline helps to correctly orient these pharmacophoric elements, making it a powerful tool in structure-based drug design. nih.govfrontiersin.org

Application in Bioconjugation Strategies for Chemical Biology Probes

Detailed research findings specifically outlining the application of this compound in bioconjugation strategies for the development of chemical biology probes are not extensively available in the current body of scientific literature. However, the structural characteristics of this compound, particularly the presence of the cyano group on the benzyl moiety, suggest its potential as a versatile building block for the synthesis of such probes.

The cyano group is a valuable functional handle in organic synthesis and can be chemically transformed into various functionalities suitable for bioconjugation. These transformations could enable the attachment of reporter molecules, such as fluorophores or affinity tags, or allow for the covalent linkage to biological macromolecules.

Potential Bioconjugation Strategies:

While direct applications are not documented, the following table outlines plausible bioconjugation strategies that could be employed by leveraging the cyanobenzyl group of the title compound. These are based on established chemical transformations of the cyano group.

| Bioconjugation Moiety | Transformation of Cyano Group | Resulting Functional Group for Ligation | Potential Reporter/Probe Component |

| Amine-reactive probes | Reduction of the nitrile | Primary amine (-CH₂NH₂) | NHS esters, isothiocyanates |

| Carboxyl-reactive probes | Hydrolysis of the nitrile | Carboxylic acid (-COOH) | Carbodiimide-mediated coupling to amines |

| Bioorthogonal probes | Cycloaddition reactions (e.g., with azides) | Tetrazole | Alkyne- or strained alkyne-containing tags |

Detailed Research Findings:

Currently, there is a lack of specific published research that details the use of this compound in the development of chemical biology probes. The exploration of its utility in this context represents a potential area for future investigation. The versatility of the cyano group suggests that this compound could be a valuable precursor for creating a variety of probes to study biological systems.

Computational and Theoretical Studies on Boc R Gamma 3 Cyanobenzyl L Proline

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules over time, providing insights into their flexibility, stability, and the influence of the surrounding environment. For a substituted proline derivative like Boc-(R)-gamma-(3-cyanobenzyl)-L-proline, MD simulations can elucidate several key structural features.

A primary focus of MD studies on proline-containing molecules is the cis/trans isomerization of the peptide bond preceding the proline residue. nih.govnih.gov The energy barrier for this isomerization is significantly lower than for other amino acids, leading to a higher probability of finding the cis conformation. sigmaaldrich.com Enhanced sampling techniques in MD, such as Gaussian accelerated molecular dynamics, can be employed to overcome this energy barrier and achieve sufficient sampling of both cis and trans states on a computationally accessible timescale. nih.govnsf.gov For this compound, the bulky Boc protecting group and the gamma-substituent are expected to influence the cis/trans equilibrium. Substitutions on the proline ring are known to impose additional steric and stereoelectronic effects that can modulate this equilibrium. nih.gov

Furthermore, MD simulations can reveal the preferred puckering of the pyrrolidine (B122466) ring, which typically adopts either an "endo" or "exo" conformation. The substitution at the gamma-position with a 3-cyanobenzyl group will sterically influence the ring pucker to minimize unfavorable interactions. The interplay between the ring pucker and the cis/trans isomerization of the preceding peptide bond is a critical aspect of proline conformational behavior that MD simulations can effectively probe. nih.gov

The stability of different conformers can be assessed by analyzing the potential energy of the system throughout the simulation and by calculating the free energy landscape as a function of key dihedral angles. These simulations can be performed in various solvent models to understand the influence of the environment on the conformational preferences of the molecule.

Table 1: Representative Parameters from Molecular Dynamics Simulations of Proline Analogs

| Parameter | Typical Value/Observation for Proline Analogs | Expected Influence on this compound |

| Cis/Trans Isomerization Barrier | ~85 kJ/mol | The bulky substituents may slightly alter this barrier, influencing the rate of isomerization. |

| Cis Isomer Population | Can be significant (up to 30% in solution) sigmaaldrich.com | The steric bulk of the gamma-substituent could favor one isomer over the other to minimize steric clash. |

| Ring Pucker | Endo and Exo conformations | The 3-cyanobenzyl group will likely favor a specific ring pucker to orient itself away from the Boc group and the rest of the molecule. |

| Solvent Effects | Polar solvents can influence the cis/trans ratio acs.org | The polarity of the solvent will affect the solvation of the polar cyano group and the nonpolar benzyl (B1604629) and Boc groups, thereby influencing conformational preferences. |

Note: The data in this table are representative values from studies on various proline analogs and are intended to illustrate the types of insights gained from MD simulations. Specific values for this compound would require dedicated computational studies.

Quantum Mechanical Calculations of Electronic Properties and Reactivity Profiles

Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure of a molecule, which is fundamental to its reactivity and interactions. For this compound, QM methods such as Density Functional Theory (DFT) can be used to determine a variety of electronic properties.

The geometry of the molecule can be optimized to find its lowest energy conformation, and the resulting structural parameters can be compared with experimental data if available. QM calculations can also provide insights into the electronic effects of the 3-cyanobenzyl substituent. The electron-withdrawing nature of the cyano group will influence the charge distribution across the aromatic ring and the entire molecule. This can be visualized through the calculation of molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential and are crucial for understanding non-covalent interactions.

Furthermore, QM calculations can be used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, the electron-withdrawing cyano group is expected to lower the energy of the LUMO, potentially making the benzyl ring more susceptible to nucleophilic attack under certain conditions. researchgate.net

Reactivity descriptors such as chemical hardness, softness, and electronegativity can also be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity profile. These calculations are invaluable for predicting how the molecule might behave in different chemical environments and for designing reactions involving this compound.

Table 2: Predicted Electronic Properties of a Substituted Benzyl Moiety from Quantum Mechanical Calculations

| Property | Description | Expected Influence of the 3-Cyano Group |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Likely to be lowered due to the electron-withdrawing effect of the cyano group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Expected to be significantly lowered, increasing the electrophilicity of the aromatic ring. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; an indicator of chemical stability. | The gap may be reduced, suggesting potentially higher reactivity compared to an unsubstituted benzyl group. |

| Molecular Electrostatic Potential | Distribution of charge on the molecule's surface. | A region of negative potential is expected around the nitrogen of the cyano group, while the aromatic protons will be more electropositive. |

Note: This table illustrates the expected trends in electronic properties based on general principles of organic chemistry and QM studies of similar substituted aromatic compounds. researchgate.netacs.org Precise values for this compound would require specific QM calculations.

Docking and Molecular Recognition Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For a compound like this compound, which is a modified amino acid, potential biological targets could include enzymes such as proteases, peptidases, or reductases, where proline or its analogs are known to play a role in substrate recognition or inhibition. nih.govresearchgate.net

In a typical docking study, a three-dimensional structure of the target protein, often obtained from the Protein Data Bank, is used. The this compound molecule would be docked into the active site of the enzyme to predict its binding mode and affinity. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.

The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein. For example, the carboxylate group of the proline moiety could form salt bridges with positively charged residues in the active site, while the 3-cyanobenzyl group could engage in hydrophobic or pi-stacking interactions with aromatic residues. The cyano group could also act as a hydrogen bond acceptor.

Docking studies can help in understanding the structure-activity relationship (SAR) of a series of compounds and can guide the design of more potent and selective inhibitors. For instance, by comparing the docking scores and binding modes of different gamma-substituted proline derivatives, one could rationalize their observed biological activities and suggest modifications to improve binding. benthamdirect.comscispace.com

Table 3: Potential Molecular Interactions of this compound with a Hypothetical Enzyme Active Site

| Functional Group of Ligand | Potential Interacting Residue(s) in Protein | Type of Interaction |

| Proline Carboxylate | Arginine, Lysine, Histidine | Ionic Interaction (Salt Bridge) |

| Boc Group | Leucine, Isoleucine, Valine | Hydrophobic Interaction |

| Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking or Hydrophobic Interaction |

| Cyano Group | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bond (Acceptor) |

Note: This table presents hypothetical interactions based on the chemical nature of the functional groups present in this compound and common interactions observed in protein-ligand complexes.

Application of Chemoinformatic Tools for Virtual Screening and Lead Optimization

Chemoinformatic tools play a crucial role in modern drug discovery by enabling the efficient analysis of large chemical datasets and the prediction of molecular properties. longdom.org For a novel compound like this compound, chemoinformatic approaches can be applied in several ways, from virtual screening to lead optimization. nih.govnih.gov

Virtual screening can be used to search large compound libraries for molecules that are structurally similar to this compound or that are predicted to bind to a specific biological target. This can be done through ligand-based virtual screening, which relies on the principle that structurally similar molecules are likely to have similar biological activities, or through structure-based virtual screening, which involves docking a library of compounds into the active site of a target protein.

Once a "hit" compound is identified, chemoinformatic tools can be used for lead optimization. nih.govnumberanalytics.com This process involves modifying the structure of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Chemoinformatic tools can also be used to predict the ADME and toxicity (ADMET) properties of this compound and its analogs. Properties such as solubility, permeability, metabolic stability, and potential for off-target effects can be estimated using computational models. This in silico assessment helps in the early identification of potential liabilities and guides the design of molecules with more favorable drug-like properties.

Table 4: Application of Chemoinformatic Tools in the Study of this compound

| Chemoinformatic Tool/Method | Application | Potential Outcome |

| Similarity Searching | Identify commercially available or synthetically accessible analogs. | Discovery of related compounds with known biological activities. |

| Virtual Screening | Screen large compound libraries against a potential biological target. | Identification of novel scaffolds with potential inhibitory activity. |

| QSAR Modeling | Correlate structural features with biological activity for a series of analogs. | Predictive models to guide the design of more potent compounds. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties. | Early assessment of drug-likeness and identification of potential liabilities. |

Note: This table outlines the general applications of chemoinformatic tools in drug discovery and how they could be applied to a compound like this compound.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Boc-(R)-gamma-(3-cyanobenzyl)-L-proline Synthesis

Traditional synthetic routes for proline derivatives often involve multi-step processes that may utilize hazardous reagents and solvents. nih.gov Future research is increasingly focused on developing more environmentally benign and efficient synthetic methodologies, aligning with the principles of green chemistry. Key areas of exploration include the use of biocatalysis, where enzymes could facilitate stereoselective synthesis under mild conditions, potentially reducing the need for protecting groups and chiral auxiliaries. researchgate.net Another promising avenue is the development of one-pot tandem reactions that minimize waste by reducing the number of intermediate purification steps. nih.gov Furthermore, the replacement of conventional organic solvents with greener alternatives, such as water, ionic liquids, or supercritical fluids, is a critical goal. rsc.org The integration of catalytic methods, including organocatalysis and metal catalysis, could also lead to more atom-economical and energy-efficient syntheses. evitachem.com

Table 1: Comparison of Potential Synthetic Approaches

| Approach | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Identifying or engineering enzymes for specific γ-functionalization of proline. |

| One-Pot Reactions | Increased efficiency, reduced solvent use and waste. | Designing cascade reaction sequences for direct synthesis from simpler precursors. |

| Green Solvents | Lower environmental impact, improved safety. | Investigating reaction feasibility and efficiency in water, ionic liquids, or bio-based solvents. |

| Organocatalysis | Avoidance of toxic heavy metals, mild conditions. | Using chiral small molecules like proline itself or its derivatives to catalyze key bond-forming steps. rsc.org |

Integration with Advanced Spectroscopic Techniques for Conformational Elucidation in Complex Systems

The biological function of peptides and peptidomimetics containing substituted prolines is intrinsically linked to their three-dimensional structure. The γ-substituent on the proline ring significantly influences the equilibrium between the Cγ-endo and Cγ-exo ring puckers and the cis/trans isomerization of the preceding peptide bond. nih.govnih.gov While X-ray crystallography and standard NMR spectroscopy provide valuable structural data, future research will benefit from the integration of more advanced techniques to understand the conformational dynamics of this compound within complex, biologically relevant environments.

Techniques such as multidimensional NMR (e.g., NOESY, ROESY) can reveal through-space interactions, providing detailed insights into the preferred conformation in solution. nih.gov Circular Dichroism (CD) spectroscopy can be used to monitor changes in the secondary structure of peptides upon incorporation of the modified proline residue. Combining these experimental techniques with high-level computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, will be crucial for creating a comprehensive picture of the conformational landscape and how it is influenced by the solvent and interactions with biological macromolecules. wisc.edu

Exploiting Unique Reactivity for Novel Chemical Transformations

The this compound scaffold possesses multiple functional groups that can be leveraged for novel chemical transformations. The cyano (nitrile) group is particularly versatile; it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic structures like tetrazoles. This offers a gateway to a diverse range of derivatives from a single precursor.

Furthermore, the Boc protecting group is readily cleaved under acidic conditions, allowing for the incorporation of this residue into peptides using standard solid-phase peptide synthesis (SPPS) protocols. evitachem.com The carboxylic acid can be activated for coupling reactions, and the aromatic ring of the cyanobenzyl group could potentially undergo further functionalization. Future research will likely focus on using this compound as a versatile synthon for creating complex molecular architectures and for applications in bioorthogonal chemistry, where the unique reactivity of the cyano group could be exploited for selective labeling and conjugation. nih.gov

Table 2: Potential Chemical Transformations of the Cyano Group

| Reaction Type | Reagents | Product Functional Group | Potential Application |

|---|---|---|---|

| Hydrolysis | Acid or Base | Carboxylic Acid / Amide | Modify polarity and H-bonding capacity. |

| Reduction | H₂, Catalyst (e.g., Ni, Pd) | Primary Amine | Introduce a basic center, site for further derivatization. |

| Cycloaddition | Sodium Azide (NaN₃) | Tetrazole | Create a bioisostere of a carboxylic acid. |

| Nucleophilic Addition | Grignard Reagents | Ketone | Carbon-carbon bond formation. |

Expanding the Scope of Biological Target Engagement through Structural Modification

Proline analogues are frequently incorporated into peptide-based drugs to enhance their metabolic stability, conformational rigidity, and binding affinity to biological targets. sigmaaldrich.comnih.gov The 3-cyanobenzyl group in this compound provides a specific set of steric and electronic properties that can be fine-tuned to optimize interactions with a target protein or receptor. chemimpex.com

Future research will focus on systematic structural modifications to explore structure-activity relationships (SAR). This includes:

Altering the substituent on the benzyl (B1604629) ring: Replacing the cyano group with other electron-withdrawing or electron-donating groups (e.g., nitro, halogen, methoxy) to modulate electronic interactions. smolecule.com

Changing the substitution pattern: Moving the cyano group to the ortho- or para- positions of the benzyl ring to probe different binding pockets. chemimpex.com

Modifying the linker: Varying the length or nature of the group connecting the proline ring to the aromatic moiety.

By creating a library of related compounds, researchers can identify analogues with improved potency, selectivity, and pharmacokinetic properties for targets such as enzymes (e.g., proteases, kinases) and G protein-coupled receptors (GPCRs). researchgate.netresearchgate.net This strategic modification is a cornerstone of modern drug discovery and will be essential for realizing the full therapeutic potential of this class of proline derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Boc-(R)-gamma-(3-cyanobenzyl)-L-proline, and how can purity be validated?

- Methodology : Synthesis typically involves introducing the 3-cyanobenzyl group to the gamma position of L-proline under controlled coupling conditions, followed by Boc protection. Purification via column chromatography (e.g., silica gel, gradient elution) is critical. Validate purity using HPLC with UV detection (λ = 210–254 nm) and confirm stereochemistry via circular dichroism (CD) spectroscopy .

- Validation : Mass spectrometry (HRMS or LC-MS) and H/C NMR should confirm molecular weight and structural integrity. Compare NMR shifts with analogous compounds (e.g., Boc-(R)-gamma-(3-bromo-benzyl)-L-proline) to verify substituent placement .

Q. How should solubility and storage conditions be optimized for this compound in biochemical assays?

- Solubility : Test solubility in DMSO (10 mM stock) and aqueous buffers (e.g., PBS). If insoluble, use co-solvents like PEG-300 or Tween-80 (≤10% v/v). Pre-warm to 37°C and sonicate for 5–10 minutes to aid dissolution .

- Storage : Store lyophilized powder at -80°C for ≤6 months or -20°C for ≤1 month. Aliquot to avoid freeze-thaw cycles, which degrade the cyanobenzyl group’s stability. Monitor degradation via HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., NMR, LC-MS) for this compound derivatives?

- Troubleshooting :

- NMR discrepancies : Ensure deuterated solvents (e.g., DMSO-d6) are free of water. Compare with spectra of structurally similar compounds (e.g., Boc-(R)-gamma-(2,4-dichlorobenzyl)-L-proline) to identify unexpected shifts caused by electron-withdrawing cyano groups .

- LC-MS anomalies : Check for adduct formation (e.g., sodium/potassium). Use high-resolution MS to distinguish between isobaric impurities and degradation products .

Q. What experimental design considerations are critical for studying this compound’s role in peptide synthesis or enzyme inhibition?

- Peptide Synthesis :

- Use orthogonal protecting groups (e.g., Fmoc for other residues) to avoid Boc deprotection side reactions. Monitor coupling efficiency via Kaiser test or MALDI-TOF .

- Enzyme Assays :

- Include controls with unmodified L-proline or Boc-(R)-gamma-benzyl-L-proline to isolate the 3-cyanobenzyl group’s effects. Optimize incubation time and temperature to prevent hydrolysis of the cyano moiety .

Q. How can researchers address batch-to-batch variability in bioactivity studies?

- Quality Control :

- Require suppliers to provide Certificates of Analysis (CoA) with HPLC purity (>95%), enantiomeric excess (>98%), and residual solvent data. Reject batches with detectable impurities (e.g., free cyanide from cyano group degradation) .

- Data Normalization :

- Normalize bioactivity data to molar concentration (using exact molecular weight: 330.38 g/mol) rather than mass. Use internal standards (e.g., Boc-(R)-gamma-(3-bromo-benzyl)-L-proline) to calibrate assays .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships involving this compound?

- Nonlinear Regression : Fit data to a sigmoidal dose-response model (e.g., Hill equation) using software like GraphPad Prism. Report IC/EC values with 95% confidence intervals .

- Outlier Handling : Use Grubbs’ test to identify outliers, especially in datasets with high variability due to the compound’s hydrophobicity .

Q. How should researchers document experimental protocols for reproducibility?

- Detailed Reporting :

- Specify equipment (manufacturer, model) and reaction conditions (e.g., "stirred at 25°C under argon"). Include raw data tables with standard deviations (e.g., NMR integration values) .

- For stability studies, note storage duration, temperature, and solvent composition, as these factors influence cyano group integrity .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.